Cas no 2138575-71-8 (4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine)

4-Fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by its sulfonyl and amine functional groups. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis, owing to its structural versatility and reactivity. The presence of a fluorine atom enhances metabolic stability and bioavailability, while the methanesulfonyl group may contribute to improved solubility and binding affinity. The methyl substitution on the pyrazole ring further modulates steric and electronic properties, making it suitable for targeted modifications. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and performance in synthetic applications.
4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine structure
2138575-71-8 structure
Product Name:4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
CAS No:2138575-71-8
MF:C7H12FN3O2S
MW:221.25248336792
CID:6120831
PubChem ID:165498971
Update Time:2025-10-21

4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
    • EN300-1149866
    • 2138575-71-8
    • Inchi: 1S/C7H12FN3O2S/c1-4(14(3,12)13)6-5(8)7(9)11(2)10-6/h4H,9H2,1-3H3
    • InChI Key: DHKCCAGXELAHHC-UHFFFAOYSA-N
    • SMILES: S(C)(C(C)C1C(=C(N)N(C)N=1)F)(=O)=O

Computed Properties

  • Exact Mass: 221.06342597g/mol
  • Monoisotopic Mass: 221.06342597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 86.4Ų

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Additional information on 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine

4-Fluoro-3-(1-Methanesulfonylethyl)-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview

4-Fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine, identified by the CAS number 2138575-71-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.

The structure of 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine features a pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms. The substituents on the pyrazole ring include a fluoro group at position 4, a methanesulfonylethyl group at position 3, and a methyl group at position 1. These substituents contribute to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors, making them valuable leads in drug discovery. For instance, research has shown that 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.

The synthesis of this compound involves a multi-step process, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the desired functional groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency and yield of this process.

In terms of biological activity, 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine has demonstrated selectivity towards specific molecular targets, making it a promising candidate for further preclinical studies. Its ability to modulate cellular signaling pathways suggests potential applications in the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune conditions.

The pharmacokinetic properties of this compound have also been investigated, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining its suitability as a drug candidate and for optimizing its bioavailability.

In conclusion, 4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amino, with its unique chemical structure and promising biological activity, represents an important addition to the arsenal of compounds being explored for therapeutic applications. Continued research into its properties and potential uses will undoubtedly shed further light on its role in future drug development.

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